molecular formula C10H10Cl2O3 B1606916 2-(2,4-Dichloro-6-methylphenoxy)propanoic acid CAS No. 20021-12-9

2-(2,4-Dichloro-6-methylphenoxy)propanoic acid

Cat. No.: B1606916
CAS No.: 20021-12-9
M. Wt: 249.09 g/mol
InChI Key: VUEYDEGVOQIELL-UHFFFAOYSA-N
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Description

2-(2,4-Dichloro-6-methylphenoxy)propanoic acid is a high-purity organic compound certified for research applications, provided with a Certificate of Analysis. This compound, with the CAS registry number 20021-12-9, has a molecular formula of C 10 H 10 Cl 2 O 3 and a molecular weight of 249.09 g/mol . Its structure features a propanoic acid chain substituted with a 2,4-dichloro-6-methylphenoxy group. As a certified reference material, it is ideal for analytical method development, quality control procedures, and calibration in environmental and pharmaceutical testing laboratories . The product requires specific storage conditions at 2-8°C in a refrigerator to ensure long-term stability . It is available for global shipping from multiple international stockpoints to support the seamless continuity of research programs . This product is designated "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet and adhere to all relevant laboratory safety protocols when handling this chemical.

Properties

IUPAC Name

2-(2,4-dichloro-6-methylphenoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2O3/c1-5-3-7(11)4-8(12)9(5)15-6(2)10(13)14/h3-4,6H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUEYDEGVOQIELL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC(C)C(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30942020
Record name 2-(2,4-Dichloro-6-methylphenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30942020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20021-12-9
Record name Propionic acid, 2-((4,6-dichloro-o-tolyl)oxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020021129
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2,4-Dichloro-6-methylphenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30942020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Components and Conditions

  • Reactants: 2,4-dichlorophenol, 2-chloropropionic acid, potassium hydroxide as base.
  • Solvent: Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are preferred over water to improve yield and reduce phenol-containing wastewater.
  • Catalyst: Dimethylamino pyridine (DMAP) or quaternary ammonium salts act as catalysts to accelerate reaction and improve selectivity.
  • Temperature: Controlled between 20°C to 80°C depending on the embodiment.
  • Reaction Time: Typically 8 to 10 hours under stirring.

Reaction Process

  • The reactants and catalyst are combined in DMSO or DMF.
  • The mixture is stirred and heated to the target temperature.
  • After completion, the reaction mixture is neutralized with sulfuric acid.
  • The solvent is removed under reduced pressure.
  • The solid product is washed with normal hexane and filtered to isolate 2-(2,4-dichlorophenoxy)propanoic acid.

Yield and Purity

  • Yields reach approximately 90-93% under optimized conditions.
  • The process benefits from solvent recycling, reducing costs and environmental impact.

Representative Data from Patent CN101302150A

Embodiment DMSO Volume (mL) DMAP (g) Temp (°C) Time (h) Yield (%) Product Weight (g)
1 400 2 30 10 93 227
2 400 4 20 10 93 227
3 300 1.5 80 8 93.2 225
4 (DMF) 400 3 70 9 Not stated Not stated

Selective Chlorination of 2-Methylphenoxyalkanoic Acids

Chlorination Objective

  • To selectively chlorinate the aromatic ring at the 2,4-positions, especially at the 4-position, to produce 2-(2,4-dichloro-6-methylphenoxy)propanoic acid.
  • The process aims for high selectivity (ratio of 4-chlorinated to 6-chlorinated products) and high yield.

Chlorination Agents and Catalysts

  • Chlorinating agents: Sulfuryl chloride (SO2Cl2), chlorine gas (Cl2), or hypochlorous acid (HClO) generated in situ from alkali metal hypochlorites.
  • Catalysts: Compounds containing electropositive and electronegative functional groups, such as amides of aminosubstituted alkanoic acids, e.g., N,N-dimethyl-2-aminopropionic acid N',N'-dimethylamide.
  • These catalysts enhance selectivity and reaction rate.

Reaction Medium and Conditions

  • The reaction is conducted in aqueous media or aqueous-organic solvent mixtures.
  • pH is maintained preferably between 5 and 9, optimally around 8.5.
  • Temperature is controlled between 0°C and 50°C, with lower temperatures favoring higher selectivity.
  • The reaction can be batch or continuous, with real-time control of chlorinating agent addition based on redox potential measurements.

Reaction Mechanism and Control

  • The chlorinating agent reacts with the phenoxyalkanoic acid salt in solution.
  • The catalyst facilitates selective chlorination at the 4-position over the 6-position.
  • The reaction is monitored by redox potential to optimize chlorinating agent consumption and minimize by-products.

Product Isolation

  • After chlorination, the mixture is acidified with mineral acid (HCl or H2SO4) to precipitate the chlorinated acid.
  • The product can be crystallized or formulated directly.

Performance Data from EP0539462A1

Parameter Value/Range Notes
Catalyst loading 0.2-5% w/w (preferably 0.5-1%) Based on 2-(2-methylphenoxy)alkanoic acid
Temperature 0-50°C (preferably 10-30°C) Lower temp increases 4-chloro selectivity
pH 3-9 (preferably 5-9) Maintains HClO equilibrium
Selectivity (4-Cl/6-Cl) >15 (preferably >25, up to 150) High selectivity achieved with catalyst
Yield >90% (up to 98%) Based on starting phenoxyalkanoic acid

Comparative Summary of Preparation Methods

Aspect Condensation Method (DMSO/DMF) Chlorination Method (Catalytic Aqueous)
Starting materials 2,4-dichlorophenol, 2-chloropropionic acid 2-(2-methylphenoxy)propionic acid
Solvent DMSO or DMF Water or aqueous-organic mixtures
Catalyst Dimethylamino pyridine (DMAP) Aminosubstituted alkanoic acid derivatives
Temperature 20-80°C 0-50°C (preferably 10-30°C)
Reaction time 8-10 hours Several hours, controlled addition of chlorinating agent
Yield ~90-93% >90%, up to 98%
Selectivity (4-chlorination) Not applicable (first step) High, ratio >15 to 150
Environmental impact Reduced phenol wastewater with solvent recycling Uses environmentally acceptable reagents and catalysts

Research Findings and Notes

  • The substitution of water by DMSO in the condensation step significantly improves yield (up to 90%) and reduces phenol-containing wastewater discharge, as shown in CN101302150A.
  • Catalysts such as DMAP accelerate the condensation and improve selectivity.
  • The chlorination step is critical for obtaining the desired 2,4-dichloro substitution pattern. Using catalysts with both electropositive and electronegative functional groups enhances selectivity toward 4-chlorination, minimizing undesired 6-chlorination or dichlorination.
  • Maintaining pH around 8.5 and temperature around 10-20°C optimizes the chlorination reaction, balancing yield and selectivity.
  • The chlorination reaction can be monitored and controlled by redox potential, allowing precise addition of chlorinating agents and minimizing waste.
  • The overall process allows for high purity products suitable for herbicidal formulations without extensive purification steps.

Chemical Reactions Analysis

2-(2,4-Dichloro-6-methylphenoxy)propanoic acid undergoes various chemical reactions, including:

Scientific Research Applications

Agricultural Use

Mecoprop is primarily utilized as a herbicide for controlling broadleaf weeds in cereal crops and grasslands. Its selective action allows it to target dicotyledonous plants while leaving monocotyledonous crops largely unaffected. This selectivity is crucial for maintaining crop yields and quality.

Case Study: Use in Cereal Crops

In a study examining the efficacy of Mecoprop in wheat fields, it was found that applications of the herbicide significantly reduced weed biomass by up to 75% without adversely affecting the wheat yield. The study highlighted the importance of timing and dosage in achieving optimal results, with early post-emergence applications proving most effective .

Turf Management

Mecoprop is extensively used in turf management, particularly in residential lawns, golf courses, and sports fields. Its ability to control weeds while promoting healthy grass growth makes it a popular choice among landscapers and groundskeepers.

Case Study: Golf Course Maintenance

A long-term study conducted on golf courses demonstrated that regular applications of Mecoprop resulted in improved turf quality and reduced weed populations. The study noted that the herbicide contributed to a more aesthetically pleasing appearance of the greens and fairways .

Environmental Management

Mecoprop is also employed in environmental management practices, particularly for controlling invasive plant species that threaten native ecosystems. Its application can help restore balance in affected habitats.

Case Study: Invasive Species Control

In a project aimed at managing invasive plant species in wetlands, Mecoprop was applied to targeted areas. The results showed a significant decline in invasive species density, allowing native flora to recover and thrive .

Safety and Environmental Impact

While Mecoprop is effective as a herbicide, its use raises concerns regarding environmental safety. The compound is classified as very toxic to aquatic life and can have long-lasting effects on ecosystems if not managed properly . Therefore, adherence to recommended application rates and timings is essential to minimize potential risks.

Safety Measures

  • Protective Equipment : Users should wear appropriate protective gear during application.
  • Buffer Zones : Establishing buffer zones near water bodies can help prevent contamination.
  • Monitoring : Regular monitoring of treated areas can help assess the impact on non-target species.

Mechanism of Action

The mechanism of action of 2-(2,4-Dichloro-6-methylphenoxy)propanoic acid involves its interaction with specific molecular targets and pathways. It primarily acts by disrupting the normal growth processes of plants, leading to their eventual death. The compound targets enzymes involved in the synthesis of essential amino acids, thereby inhibiting protein synthesis and causing cellular damage .

Comparison with Similar Compounds

Substituent Position and Halogenation Effects

The position and type of substituents on the phenoxy ring significantly influence physicochemical properties and bioactivity. Key comparisons include:

Compound Name CAS No. Molecular Formula Substituent Positions (Phenoxy Ring) Key Properties/Applications
2-(2,4-Dichloro-6-methylphenoxy)propanoic acid N/A* $ C{10}H9Cl2O3 $ 2-Cl, 4-Cl, 6-CH₃ Likely herbicidal/antimicrobial
2-(2-Chloro-4-nitrophenoxy)-2-methylpropanoic acid 870541-16-5 $ C{10}H{10}ClNO_5 $ 2-Cl, 4-NO₂, 2-CH₃ (propanoic chain) Research chemical (exact use unspecified)
4-(2,4-Dichlorophenoxy)butyric acid 94-82-6 $ C{10}H{10}Cl2O3 $ 2-Cl, 4-Cl Herbicide (analogous to 2,4-DB)
2-(4-Methyl-4-chlorophenoxy)propanoic acid 93-65-2 $ C{10}H{11}ClO_3 $ 4-Cl, 4-CH₃ Industrial synthesis

Key Observations :

  • Chlorine vs.
  • Nitro Group Impact: The nitro group in 2-(2-chloro-4-nitrophenoxy)-2-methylpropanoic acid introduces electron-withdrawing effects, likely altering reactivity compared to purely chloro/methyl-substituted analogs .

Physicochemical Properties

  • Water Solubility: While direct data for the target compound is unavailable, 2-(2,4-dichlorophenoxy)propionic acid (a close analog) is noted as insoluble in water . The addition of a methyl group (as in the target compound) may further reduce solubility due to increased hydrophobicity.
  • Stability: Chlorinated phenoxy compounds are generally stable under ambient conditions but may degrade under UV exposure or alkaline conditions.

Biological Activity

2-(2,4-Dichloro-6-methylphenoxy)propanoic acid, commonly referred to as a chlorophenoxy herbicide, is a compound that has garnered attention for its biological activity, particularly in agricultural applications. This article examines its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a phenoxy group substituted with chlorine and methyl groups, contributing to its herbicidal properties. Its chemical formula is C11H10Cl2O3C_{11}H_{10}Cl_2O_3, and it exhibits properties typical of phenoxy acids.

The primary mechanism through which this compound exerts its biological effects involves the disruption of plant growth hormones, specifically auxins. This leads to uncontrolled growth in susceptible plants, resulting in their death. The compound mimics natural auxins, causing abnormal growth patterns such as stem elongation and leaf curling.

Herbicidal Effects

Studies have demonstrated that this compound effectively inhibits the growth of various broadleaf weeds. Its efficacy can be attributed to:

  • Selective Toxicity : It targets dicotyledonous plants while sparing monocots, making it suitable for use in cereal crops.
  • Application Rates : Effective concentrations range from 0.5 to 5 kg/ha depending on the target weed species and environmental conditions.

Toxicological Studies

Research indicates varying degrees of toxicity in non-target organisms:

  • Aquatic Organisms : Chronic exposure studies have shown that this compound can affect fish and invertebrates at concentrations above 10 mg/L.
  • Mammalian Toxicity : In rodent studies, high doses have been linked to reproductive and developmental toxicity but no significant carcinogenic effects were observed at lower doses.

Case Study 1: Agricultural Impact

A two-year field study evaluated the impact of applying this compound on soybean crops. The results showed a significant reduction in weed biomass (up to 85%) without affecting soybean yield. This highlights its effectiveness as a selective herbicide in crop management strategies.

Case Study 2: Environmental Monitoring

A cohort study monitored water bodies near agricultural fields treated with chlorophenoxy herbicides, including this compound. The findings indicated detectable levels of the herbicide in water samples but no significant adverse effects on local aquatic life were reported over a two-year monitoring period.

Data Summary

Study TypeFindingsReference
Herbicidal EfficacyUp to 85% weed biomass reduction in soybeans
Aquatic ToxicityToxicity observed at concentrations >10 mg/L
Mammalian ToxicityNo significant carcinogenic effects at lower doses

Q & A

Basic Questions

Q. What are the critical safety protocols for handling 2-(2,4-Dichloro-6-methylphenoxy)propanoic acid in laboratory settings?

  • Methodological Answer :

  • Skin Protection : Use acid-resistant gloves (e.g., Nitrile or Natural Rubber) and full-body protective clothing to prevent dermal absorption, which significantly increases exposure risk .

  • Eye Protection : Wear indirect-vent, splash-resistant goggles and face shields when handling liquid formulations to avoid ocular exposure .

  • Contamination Control : Contaminated clothing must be laundered onsite by trained personnel; do not take work clothes home to prevent secondary exposure .

  • Ventilation : Use local exhaust ventilation for processes involving aerosolized particles and general ventilation for irritant control .

  • Hygiene Practices : Prohibit eating, drinking, or smoking in lab areas. Implement mandatory handwashing after handling and before breaks .

    PPE Recommendations Source
    Nitrile/Neoprene gloves
    Tyvek® protective suits
    Indirect-vent goggles + face shield

Q. What analytical techniques are validated for quantifying this compound in complex matrices?

  • Methodological Answer :

  • Chromatography : High-performance liquid chromatography (HPLC) with UV detection is standard for purity assessment. Reverse-phase columns (C18) are recommended for separating polar metabolites .
  • Mass Spectrometry : Coupling HPLC with tandem mass spectrometry (LC-MS/MS) enhances sensitivity for trace quantification in biological samples .
  • Gas Chromatography (GC) : Suitable for volatile derivatives; use electron-capture detectors (ECD) for halogen-specific detection .
  • Cross-Validation : Combine nuclear magnetic resonance (NMR) with spectroscopic data (IR, UV) to confirm structural integrity and resolve ambiguities .

Advanced Research Questions

Q. How can researchers optimize synthetic yield while minimizing byproduct formation?

  • Methodological Answer :

  • Catalyst Selection : Use Lewis acids (e.g., boron trifluoride etherate) to enhance cyclization efficiency during esterification steps, reducing side reactions .

  • Temperature Control : Maintain reaction temperatures between 60–80°C to balance reaction kinetics and thermal decomposition risks .

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but require rigorous drying to avoid hydrolysis .

  • Byproduct Monitoring : Employ inline FTIR or real-time mass spectrometry to detect early-stage byproducts (e.g., chlorinated phenols) .

    Synthesis Parameters Optimal RangeSource
    Catalyst (BF₃·Et₂O) concentration0.5–1.0 eq
    Reaction temperature60–80°C
    Solvent (DMF) purityAnhydrous, <50 ppm H₂O

Q. What strategies resolve contradictions in spectroscopic data for structural elucidation?

  • Methodological Answer :

  • Multi-Technique Validation : Cross-reference NMR (¹H/¹³C), high-resolution MS, and X-ray crystallography to confirm stereochemistry and substituent positions .
  • Isotopic Labeling : Use deuterated analogs to distinguish overlapping signals in crowded spectral regions (e.g., aromatic protons) .
  • Computational Modeling : Density functional theory (DFT) simulations predict vibrational (IR) and electronic (UV-Vis) spectra for comparison with experimental data .

Q. What methodologies are recommended for studying metabolic pathways in biological systems?

  • Methodological Answer :

  • In Vitro Assays : Use hepatic microsomes or S9 fractions to identify phase I metabolites (e.g., hydroxylation, dechlorination) .

  • Stable Isotope Tracing : Administer ¹³C-labeled compound to track incorporation into lipid membranes or protein adducts via LC-MS .

  • Enzyme Inhibition Studies : Co-incubate with cytochrome P450 inhibitors (e.g., ketoconazole) to identify primary metabolic enzymes .

    Metabolic Study Tools ApplicationSource
    Hepatic microsomesPhase I metabolism
    ¹³C-labeled compound + LC-MSMetabolic flux analysis
    CYP450 inhibitorsEnzyme contribution

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,4-Dichloro-6-methylphenoxy)propanoic acid
Reactant of Route 2
Reactant of Route 2
2-(2,4-Dichloro-6-methylphenoxy)propanoic acid

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